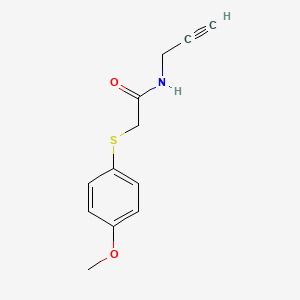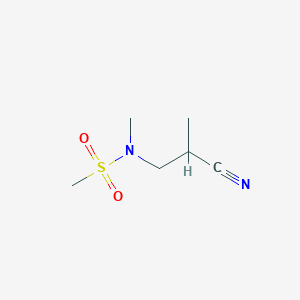
N-(2-cyanopropyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropyl)-N-methylmethanesulfonamide is an organic compound with a unique structure that includes a cyano group and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanopropyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-cyanopropyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyanopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
N-(2-cyanopropyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
N-(2-cyanopropyl)-N-ethylmethanesulfonamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with molecular targets.
N-(2-cyanopropyl)-N-methylbenzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C6H12N2O2S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
N-(2-cyanopropyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c1-6(4-7)5-8(2)11(3,9)10/h6H,5H2,1-3H3 |
Clave InChI |
RWPXDSCYRZINJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)S(=O)(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


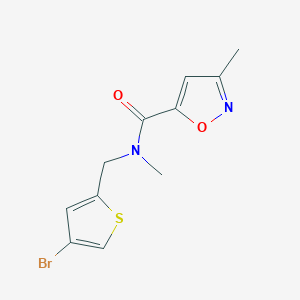

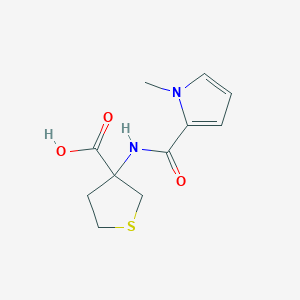



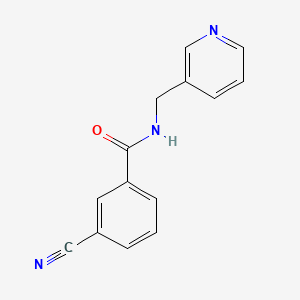
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
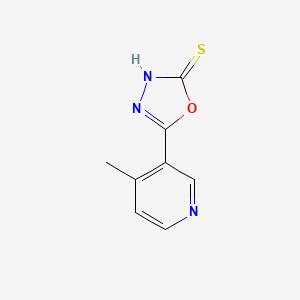
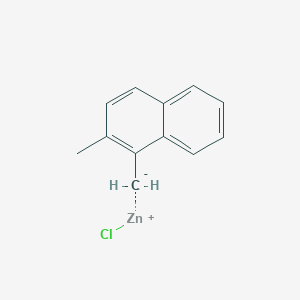

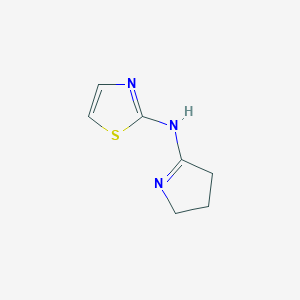
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
